
Rasagiline-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rasagiline-13C3 is a carbon-13 labeled version of rasagiline, a potent and selective irreversible inhibitor of mitochondrial monoamine oxidase (MAO). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of rasagiline. Rasagiline itself is widely known for its application in the treatment of Parkinson’s disease, where it helps to increase the levels of dopamine in the brain by inhibiting its breakdown .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Rasagiline-13C3 involves the incorporation of carbon-13 isotopes into the rasagiline molecule. The synthetic route typically starts with the preparation of the rasagiline intermediate compound, which is then reacted with halogenated propyne to introduce the carbon-13 labeled propargyl group. The final step involves a hydrolysis reaction to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control. The production methods are designed to be cost-effective, environmentally friendly, and suitable for large-scale manufacturing .
化学反应分析
Types of Reactions
Rasagiline-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carbonyl compounds, while reduction can yield alcohols .
科学研究应用
Rasagiline-13C3 is used extensively in scientific research, including:
作用机制
Rasagiline-13C3 exerts its effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine, thereby improving the symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, and the pathways involved are related to the regulation of dopamine levels in the central nervous system .
相似化合物的比较
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional properties as a glutamate release inhibitor.
Rasagiline: The non-labeled version of Rasagiline-13C3.
Uniqueness
This compound is unique due to its carbon-13 labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in pharmacokinetic research and drug development .
属性
分子式 |
C12H13N |
|---|---|
分子量 |
174.22 g/mol |
IUPAC 名称 |
(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1/i1+1,2+1,9+1 |
InChI 键 |
RUOKEQAAGRXIBM-FJLQRGDYSA-N |
手性 SMILES |
[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12 |
规范 SMILES |
C#CCNC1CCC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B13356477.png)
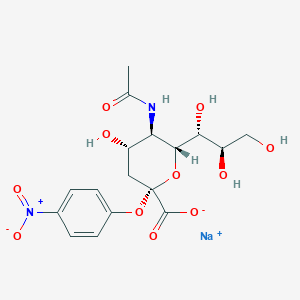

![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13356495.png)
![6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356502.png)
![Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B13356509.png)
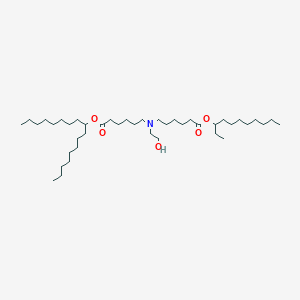
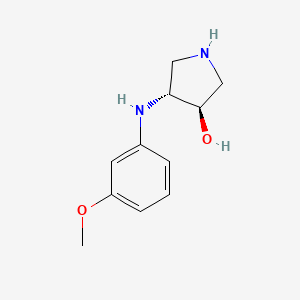
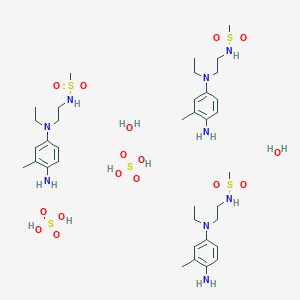
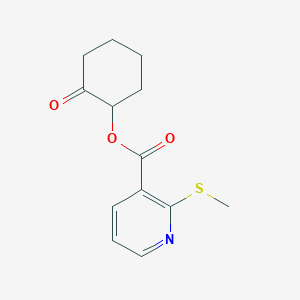
![3,4-bis(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356543.png)
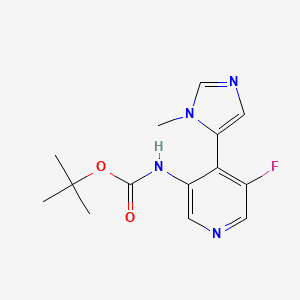

![3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356560.png)
